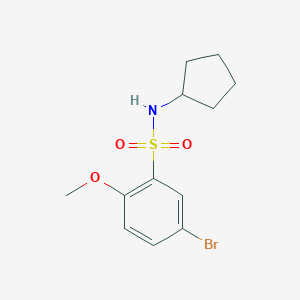

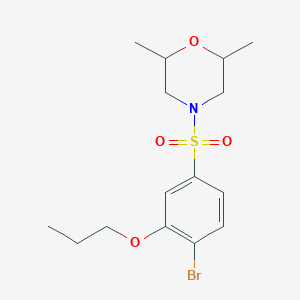

5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 5-Bromo-2-methoxybenzenesulfonamide is 266.11 . The SMILES string representation is COc1ccc(Br)cc1S(N)(=O)=O .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment :

- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine with substituted benzenesulfonamide groups. This compound shows promising potential as a Type II photosensitizer for treating cancer in photodynamic therapy, owing to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Potential :

- Riaz (2020) synthesized a series of N-substituted-4-bromophenyl-4-ethoxybenzenesulfonamides, showing significant potential for enzyme inhibition, particularly against acetylcholinesterase and α-glucosidase. This suggests potential applications in treating diseases where enzyme inhibition is beneficial (Riaz, 2020).

Antitumor Properties :

- Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for antitumor properties using cell-based screens. They found that certain compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, showed promise as potent cell cycle inhibitors, having progressed to clinical trials for their antitumor effects (Owa et al., 2002).

Anticholinesterase and Antioxidant Activities :

- Mphahlele, Gildenhuys, and Zamisa (2021) studied the synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, evaluating their inhibitory effect against acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant effects. This research indicates potential therapeutic applications in neurological disorders and oxidative stress-related conditions (Mphahlele, Gildenhuys, & Zamisa, 2021).

Heavy Metal Sensor Development :

- Sheikh et al. (2016) synthesized bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), for heavy metal sensor applications. These compounds show potential in environmental and healthcare fields for detecting toxic pollutants like cobalt ions (Sheikh et al., 2016).

Photophysicochemical Properties for Photocatalytic Applications :

- Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine with benzenesulfonamide units, which exhibits properties suitable for photocatalytic applications. This highlights its potential use in alternative energy and environmental remediation (Öncül, Öztürk, & Pişkin, 2022).

Anticancer Properties :

- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized and studied the anticancer properties of N-substituted benzenesulfonamides, providing insights into the potential use of these compounds in cancer treatment (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Gas-Liquid Chromatography Applications :

- Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides, including 3-bromo-5-cyanobenzenesulfonamide, to form derivatives with excellent gas-liquid chromatographic properties, useful in biological studies (Vandenheuvel & Gruber, 1975).

Analytical Applications in Oxidizing Titration :

- Gowda et al. (1983) discussed the use of sodium N-bromo-p-nitrobenzenesulfonamide, an analog of the compound , as an effective oxidizing titrant in analytical chemistry, highlighting the broader utility of sulfonamides in analytical applications (Gowda et al., 1983).

Safety and Hazards

According to Sigma-Aldrich, this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral for hazard classifications .

Eigenschaften

IUPAC Name |

5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-17-11-7-6-9(13)8-12(11)18(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUCHIKGMXTGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)

![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)